disodium 9H-fluorene-2,7-disulfonate
Overview
Description
Disodium 9H-fluorene-2,7-disulfonate is a chemical compound known for its fluorescent properties. It has a CAS Number of 299935-34-5 and a molecular weight of 370.31 . The IUPAC name for this compound is disodium 9H-fluorene-2,7-disulfonate .
Molecular Structure Analysis
The molecular formula of disodium 9H-fluorene-2,7-disulfonate is C13H8O6S2.2Na . The InChI code for this compound is 1S/C13H10O6S2.2Na/c14-20(15,16)10-1-3-12-8(6-10)5-9-7-11(21(17,18)19)2-4-13(9)12;;/h1-4,6-7H,5H2,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2 . The Canonical SMILES for this compound is C1C2=C(C=CC(=C2)S(=O)(=O)[O-])C3=C1C=C(C=C3)S(=O)(=O)[O-] .Physical And Chemical Properties Analysis
The molecular weight of disodium 9H-fluorene-2,7-disulfonate is 324.3 g/mol . It has a topological polar surface area of 131 Ų . The compound has a formal charge of -2 and a complexity of 519 .Scientific Research Applications
Fuel Cell Applications
Disodium 9H-fluorene-2,7-disulfonate derivatives have been instrumental in synthesizing sulfonated polyimides for fuel cell applications. These materials exhibit high proton conductivities, similar to or exceeding those of Nafion 117, especially under high relative humidity conditions. This property is vital for enhancing the efficiency of fuel cells. Guo et al. (2002) synthesized a series of sulfonated polyimides showing promising solubility and conductivity, highlighting the potential of disodium 9H-fluorene-2,7-disulfonate derivatives in creating efficient fuel cell membranes (Guo et al., 2002).
Fluorescence Sensing
In the field of fluorescence sensing, disodium 9H-fluorene-2,7-disulfonate derivatives have been used to develop sensitive dyes for detecting various substances. Luisier et al. (2012) developed a fluorescent dye based on disodium 3,4:3',4'-bibenzo[b]thiophene-2,2'-disulfonate for the ratiometric detection of caffeine, demonstrating excellent selectivity over structurally related analytes. This highlights the compound's utility in developing analytical tools for biochemical research (Luisier et al., 2012).
Organic Electronics
Disodium 9H-fluorene-2,7-disulfonate derivatives have also found applications in organic electronics, particularly in the synthesis of materials for light-emitting diodes (LEDs) and organic solar cells. Bae et al. (2008) synthesized sulfonated poly(arylene ether sulfone)s containing fluorenyl groups for fuel cell applications, which also have implications for organic electronics. These materials showed significant proton conductivity and stability, essential for durable electronic devices (Bae et al., 2008).
properties
IUPAC Name |
9H-fluorene-2,7-disulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6S2/c14-20(15,16)10-1-3-12-8(6-10)5-9-7-11(21(17,18)19)2-4-13(9)12/h1-4,6-7H,5H2,(H,14,15,16)(H,17,18,19)/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJRJWHBYUAEQD-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)[O-])C3=C1C=C(C=C3)S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6S2-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
disodium 9H-fluorene-2,7-disulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 9H-fluorene-2,7-disulfonate a suitable starting material for synthesizing polymethine dyes?
A: 9H-fluorene-2,7-disulfonate, often employed as its disodium salt, serves as an excellent electron-accepting moiety in polymethine dyes. Its structure allows for facile functionalization, enabling the creation of symmetrical and asymmetrical dyes with tunable spectral properties. [, , , ] Researchers have successfully synthesized a variety of merocyanine dyes by incorporating this compound. [, ]
Q2: How do structural modifications of 9H-fluorene-2,7-disulfonate derivatives affect the optical properties of the resulting dyes?
A: Studies have demonstrated that incorporating electron-withdrawing groups, like nitro groups, into the 9H-fluorene-2,7-disulfonate core significantly impacts the dyes' absorption and emission spectra. [, ] For instance, dyes derived from bis(2,2,3,3,4,4,5,5-octafluoropentyl) 4,5-dinitro-9H-fluorene-2,7-disulfonate exhibit bathochromic shifts compared to their non-nitrated counterparts. [] This highlights the potential for fine-tuning the dyes' optical properties through structural modifications.
Q3: What are the potential applications of these novel polymethine dyes based on 9H-fluorene-2,7-disulfonate?
A: While the provided research primarily focuses on synthesis and spectral characterization, the unique optical properties of these dyes, particularly their deep colors and potential for solvatochromism, suggest potential applications in various fields. [, , ] These could include:
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